6-chloro-2-fluoro-3-iodobenzene-1-sulfonyl chloride
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Overview
Description
6-chloro-2-fluoro-3-iodobenzene-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C6H2ClFIO2S. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, along with a sulfonyl chloride group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-fluoro-3-iodobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method involves the sulfonylation of 6-chloro-2-fluoro-3-iodobenzene using chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as 6-chloro-2-fluoro-3-iodobenzene. The sulfonylation step is followed by purification processes to obtain the desired product with high purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-fluoro-3-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The iodine atom in the benzene ring can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions involving the iodine atom.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Biaryl Compounds: Formed by coupling reactions.
Scientific Research Applications
6-chloro-2-fluoro-3-iodobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and as a reagent for modifying biomolecules.
Medicine: Potential use in the development of new drugs due to its ability to form bioactive compounds.
Industry: Used in the synthesis of dyes and pigments, as well as in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-fluoro-3-iodobenzene-1-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can have biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-fluoro-3-iodobenzene: Lacks the sulfonyl chloride group but shares the same halogen substitution pattern on the benzene ring.
2-chloro-4-fluoro-1-iodobenzene: Similar halogen substitution but different positions on the benzene ring.
3-chloro-4-fluoroiodobenzene: Another isomer with a different substitution pattern.
Uniqueness
6-chloro-2-fluoro-3-iodobenzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
6-chloro-2-fluoro-3-iodobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FIO2S/c7-3-1-2-4(10)5(9)6(3)13(8,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIRXFWASVBKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FIO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.95 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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